
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Overview
Description
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propenoic acid moiety attached to a 3,4-dihydroxyphenyl group, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3,4-dihydroxyphenyl)-2-propenol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
Ethyl caffeate serves as a valuable building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions:
- Esterification : Used to create more complex esters.
- Oxidation : Can be converted into quinones using agents like potassium permanganate.
- Reduction : The ester group can be reduced to an alcohol using sodium borohydride .
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄ | Quinones |
Reduction | NaBH₄ | 3-(3,4-dihydroxyphenyl)-2-propenol |
Substitution | Acyl chlorides | Substituted phenolic derivatives |
Biology
Ethyl caffeate has been studied for its biological activities:
- Antioxidant Activity : It scavenges free radicals, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Demonstrates the ability to inhibit pro-inflammatory cytokines .
- Anticancer Properties : Induces apoptosis in cancer cells via specific signaling pathways .
Medicine
The compound is being investigated for its therapeutic potential:
- Anti-inflammatory : Research indicates it may reduce inflammation markers in various conditions.
- Anticancer : Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Industry
Ethyl caffeate is utilized in the production of polymers and resins due to its reactive functional groups. Its properties make it suitable for applications in coatings and adhesives.
Case Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that ethyl caffeate effectively scavenges free radicals in vitro. The compound exhibited a significant reduction in oxidative stress markers in cell cultures exposed to oxidative agents.
Case Study 2: Anticancer Research
Research conducted by the National Institutes of Health indicated that ethyl caffeate can induce apoptosis in breast cancer cells. The study reported that treatment with ethyl caffeate led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, ethyl ester
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-(3,4-dihydroxyphenyl)ethyl ester
Uniqueness
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of both the 3,4-dihydroxyphenyl group and the ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as ethyl caffeate, is an organic compound characterized by a propenoic acid moiety linked to a 3,4-dihydroxyphenyl group. This compound has gained attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C11H12O4. The compound's structure includes:
- An ethyl ester functional group
- A propenoic acid backbone
- Hydroxyl groups that contribute to its reactivity and biological activity.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It acts as a free radical scavenger, which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.
Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in various models, suggesting its potential therapeutic role in inflammatory diseases.
Anticancer Potential
This compound has demonstrated anticancer activity through several mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Inhibition of Proliferation : Studies have reported that it inhibits the proliferation of various cancer cell lines, including MDA-MB-231 and A549 cells.
- Anti-metastatic Properties : It may also hinder cancer metastasis by affecting cellular migration and invasion processes.
Biological Activity | Mechanism of Action | Cell Lines Tested |
---|---|---|
Antioxidant | Scavenging free radicals | Various cell types |
Anti-inflammatory | Inhibition of cytokine production | In vitro models |
Anticancer | Induction of apoptosis, inhibition of proliferation | MDA-MB-231, A549, HT1080 |
Case Studies
- Anticancer Activity : A study investigated the effects of ethyl caffeate on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 50 to 100 µM, with notable induction of apoptosis observed through flow cytometry assays .
- Inflammation Models : In animal models of inflammation, ethyl caffeate administration led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential use in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation to free radicals, neutralizing them effectively.
- Cytokine Modulation : Ethyl caffeate has been shown to downregulate NF-kB signaling pathways involved in inflammation .
- Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation .
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-37-4 | |
Record name | Ethyl caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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